

Physicochemical Properties of 2,4'-Dichlorobiphenyl (PCB 8): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4'-Dichlorobiphenyl**

Cat. No.: **B164879**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dichlorobiphenyl, designated as PCB 8, is a specific congener of polychlorinated biphenyls (PCBs). PCBs are a class of synthetic organic chemicals that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.^[1] PCB 8 is a dichlorinated biphenyl, meaning it has two chlorine atoms attached to the biphenyl structure. The precise location of these chlorine atoms significantly influences the molecule's physicochemical properties, environmental fate, and toxicological profile. This technical guide provides a comprehensive overview of the core physicochemical properties of PCB 8, detailed experimental methodologies for their determination, and a visualization of their interplay.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **2,4'-Dichlorobiphenyl** (PCB 8) are summarized in the table below. These parameters are crucial for understanding its behavior in environmental and biological systems.

Property	Value	Units
Chemical Identity		
IUPAC Name	2,4'-Dichlorobiphenyl	-
PCB Congener Number	8	-
CAS Number	34883-43-7	-
Molecular Formula	C ₁₂ H ₈ Cl ₂	-
Molecular Weight	223.10	g/mol
Thermodynamic Properties		
Melting Point	24.3	°C
Boiling Point	302.3 (estimated)	°C at 760 mmHg
Environmental Fate Properties		
Vapor Pressure	0.00095 (subcooled liquid, at 25°C)	Pa
Water Solubility	1.13	mg/L (at 25°C)[2][3]
Octanol-Water Partition Coefficient (log K _{ow})	5.04 (estimated)	-
Henry's Law Constant	2.80 x 10 ⁻⁴	atm·m ³ /mol[3]

Experimental Protocols

The accurate determination of the physicochemical properties of PCB 8 relies on standardized experimental protocols. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point is determined using the capillary method.[2]

- Sample Preparation: A small amount of finely powdered, dry **2,4'-Dichlorobiphenyl** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point liquid like silicone oil) or a calibrated melting point apparatus.
- Heating: The heating bath is heated slowly and uniformly, with constant stirring to ensure even temperature distribution. The rate of heating should be around 1-2°C per minute near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point can be determined using a micro-scale method in a Thiele tube.

- Sample Preparation: A small volume (a few milliliters) of liquid **2,4'-Dichlorobiphenyl** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- Apparatus: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a suitable heating fluid.
- Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Vapor Pressure Determination

The Knudsen effusion method is suitable for determining the low vapor pressure of compounds like PCBs.[\[4\]](#)

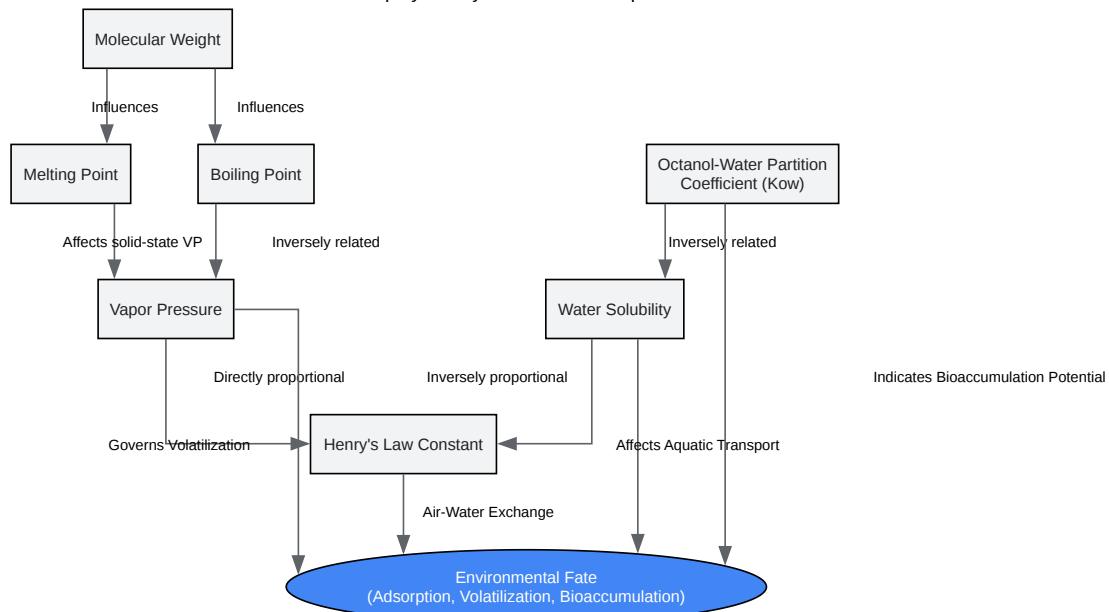
- Principle: This method measures the rate of mass loss of a substance effusing through a small orifice in a cell into a vacuum. The vapor pressure is then calculated from this rate.
- Apparatus: A sample of **2,4'-Dichlorobiphenyl** is placed in a Knudsen cell, which is a small container with a precisely machined orifice. The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.
- Measurement: The rate of mass loss is determined by continuously weighing the cell using a sensitive microbalance.
- Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: $P = (\Delta m/\Delta t) * (1/A) * \sqrt{2\pi RT/M}$ where $\Delta m/\Delta t$ is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

Water Solubility Determination

For hydrophobic compounds like PCB 8, the slow-stirring method is employed to avoid the formation of micro-emulsions that can lead to overestimated solubility.

- Principle: An excess amount of the test substance is equilibrated with water at a constant temperature, and the concentration in the aqueous phase is determined after separating the undissolved substance.
- Apparatus: A large, stoppered glass vessel is filled with a known volume of high-purity water. A magnetic stirrer is used to gently agitate the water.
- Procedure: A small amount of **2,4'-Dichlorobiphenyl** is added to the water. The mixture is stirred slowly for an extended period (days to weeks) to allow equilibrium to be reached. The temperature is maintained constant throughout.
- Analysis: After equilibration, the stirring is stopped, and the solution is allowed to stand to allow any undissolved material to settle or float. A sample of the aqueous phase is carefully withdrawn, filtered or centrifuged to remove any suspended particles, and then extracted with a suitable organic solvent. The concentration of PCB 8 in the extract is determined using a sensitive analytical technique such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

Octanol-Water Partition Coefficient (log K_{ow}) Determination


The octanol-water partition coefficient is a measure of a chemical's lipophilicity. The slow-stirring method (OECD Guideline 123) is preferred for highly hydrophobic substances.[\[5\]](#)

- Principle: The method determines the ratio of the concentration of a chemical in the n-octanol phase to its concentration in the aqueous phase at equilibrium.
- Preparation: High-purity n-octanol and water are mutually saturated before the experiment. A known volume of water and n-octanol are placed in a vessel.
- Procedure: A stock solution of **2,4'-Dichlorobiphenyl** in n-octanol is prepared and added to the octanol-water system. The mixture is stirred slowly at a constant temperature to facilitate partitioning without forming an emulsion. The system is allowed to equilibrate over several days.
- Analysis: After equilibrium is reached, the stirring is stopped, and the two phases are allowed to separate completely. Aliquots are taken from both the n-octanol and water phases. The concentration of PCB 8 in each phase is determined by an appropriate analytical method, such as GC-ECD or GC-MS.
- Calculation: The octanol-water partition coefficient (K_{ow}) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log K_{ow}).

Interrelation of Physicochemical Properties

The physicochemical properties of **2,4'-Dichlorobiphenyl** are interconnected and collectively determine its environmental distribution and biological fate. The following diagram illustrates these relationships.

Interplay of Physicochemical Properties of PCB 8

[Click to download full resolution via product page](#)

Caption: Logical flow of physicochemical property relationships for PCB 8.

This diagram illustrates how fundamental properties like molecular weight influence thermodynamic characteristics such as melting and boiling points. These, in turn, affect key environmental parameters like vapor pressure and water solubility. The octanol-water partition coefficient (Kow) provides insight into the compound's lipophilicity. Collectively, vapor pressure, water solubility, and Henry's Law Constant dictate the environmental partitioning of PCB 8,

influencing its tendency to volatilize into the atmosphere, dissolve in water, or adsorb to soil and sediment, and its potential for bioaccumulation in organisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. osti.gov [osti.gov]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- To cite this document: BenchChem. [Physicochemical Properties of 2,4'-Dichlorobiphenyl (PCB 8): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b164879#physicochemical-properties-of-2-4-dichlorobiphenyl-pcb-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com